2-Methoxy-6-phenylpyridine

Vue d'ensemble

Description

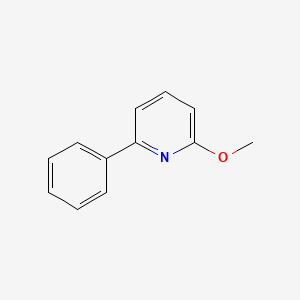

2-Methoxy-6-phenylpyridine is a chemical compound with the molecular formula C12H11NO . It has a molecular weight of 185.222 Da .

Molecular Structure Analysis

The molecular structure of 2-Methoxy-6-phenylpyridine involves a pyridine core flanked by two phenyl rings . The compound’s orthorhombic crystallization in the P21212 space group has been validated using X-ray diffraction (XRD) and sophisticated computational methodologies .Chemical Reactions Analysis

The chemical reactions involving similar compounds are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . The formation of 2-thioxopyrimidines and their condensed analogs is based on these heterocyclization reactions and domino reactions .Applications De Recherche Scientifique

Insecticidal Activity

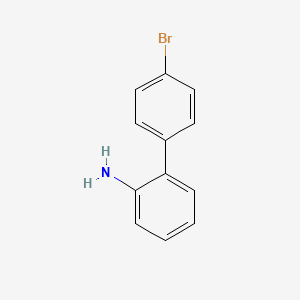

2-Phenylpyridine derivatives, including 2-Methoxy-6-phenylpyridine, have been found to have high insecticidal activity. A series of novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were designed and synthesized with Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions . These compounds exhibited 100% inhibition against Mythimna separata, a type of pest .

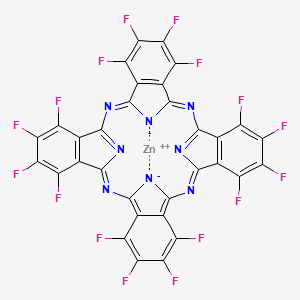

Synthesis of Pd Complexes

2-Methoxy-6-phenylpyridine can be used in the synthesis of Pd complexes. A series of new 2-phenylpyridine derivative ligands, including 2-Methoxy-6-phenylpyridine, and their Pd complexes [PdCl2L2] (L1–L7) were investigated . These complexes adopt a square planar geometry, and the monodentate ligand is coordinated through the N donor of the pyridine ring to the Pd atom .

Catalytic Activity for Suzuki–Miyaura Cross-Coupling Reactions

Pd complexes containing 2-phenylpyridine derivatives, including 2-Methoxy-6-phenylpyridine, have been found to show high efficiency in promoting Suzuki-Miyaura cross coupling in an aqueous solvent under aerobic conditions .

Regioselective Ortho Arylation

2-Methoxy-6-phenylpyridine can be used in a one-pot, concise protocol for highly regioselective ortho-selective mono arylation of 9-(pyridin-2-yl)-9H-carbazoles, 2-phenylpyridines, and 1-phenylpyrazoles employing Pd (II) catalysis .

Mécanisme D'action

Target of Action

Related compounds such as 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one have been reported to target the m1 muscarinic acetylcholine receptors . These receptors play a crucial role in cognitive functions and are potential targets for treating cognitive deficits in conditions such as Alzheimer’s disease and schizophrenia .

Mode of Action

It is likely that it interacts with its targets through allosteric modulation, similar to its related compounds . Allosteric modulators can enhance or inhibit the activity of receptors by binding to a site different from the active site, thereby influencing the receptor’s response to its ligand .

Biochemical Pathways

Compounds targeting the m1 muscarinic acetylcholine receptors are known to influence several signaling pathways, including the extracellular signal-regulated kinases 1/2 phosphorylation, inositol monophosphate accumulation, and beta-arrestin-2 recruitment .

Result of Action

Based on the action of related compounds, it can be inferred that the compound may influence the activity of the m1 muscarinic acetylcholine receptors, thereby potentially affecting cognitive functions .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can potentially affect the stability and efficacy of the compound .

Propriétés

IUPAC Name |

2-methoxy-6-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c1-14-12-9-5-8-11(13-12)10-6-3-2-4-7-10/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIOFCYRHFIMVPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466846 | |

| Record name | 2-METHOXY-6-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

35070-08-7 | |

| Record name | 2-METHOXY-6-PHENYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

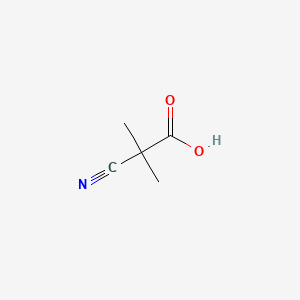

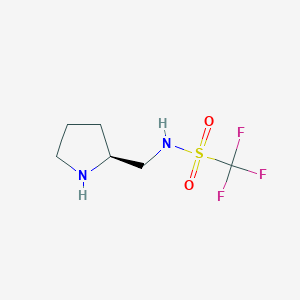

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

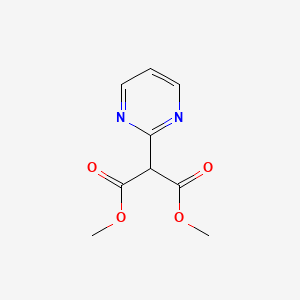

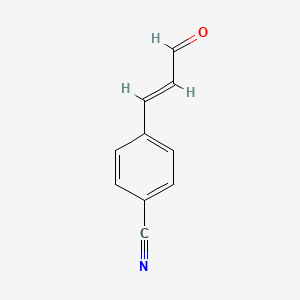

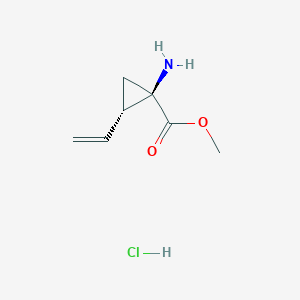

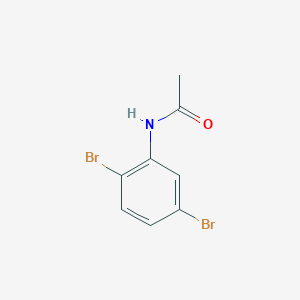

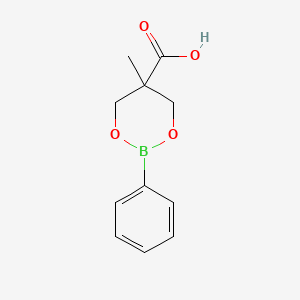

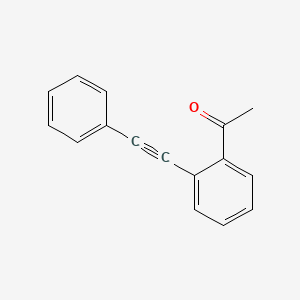

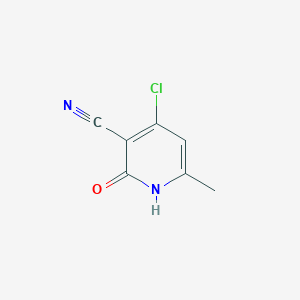

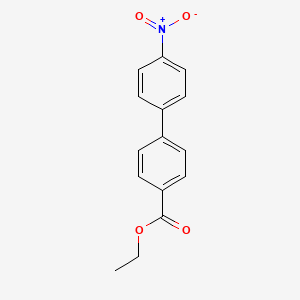

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.